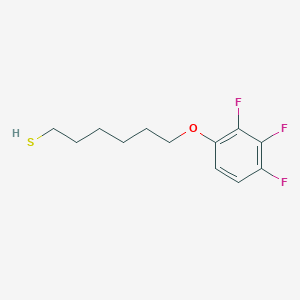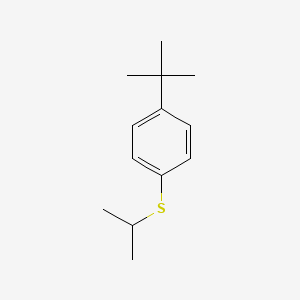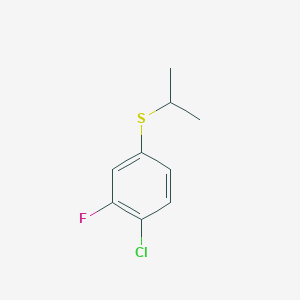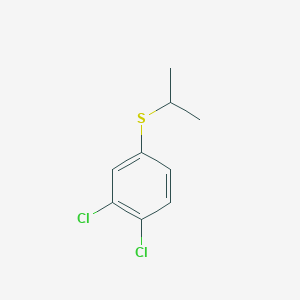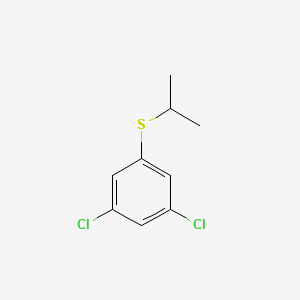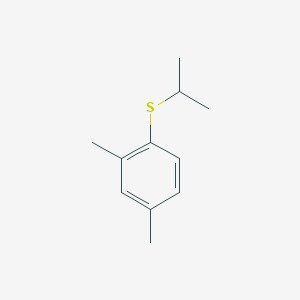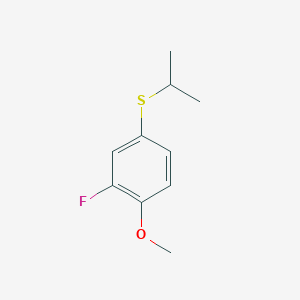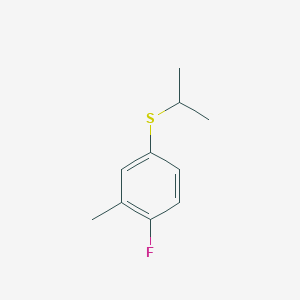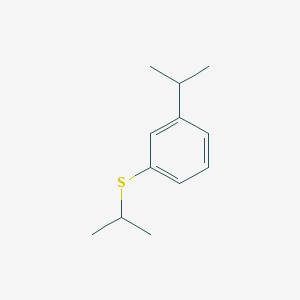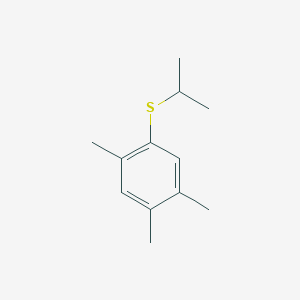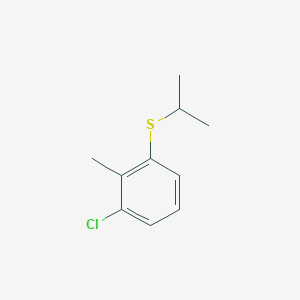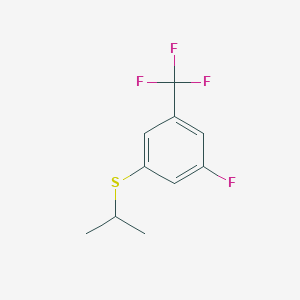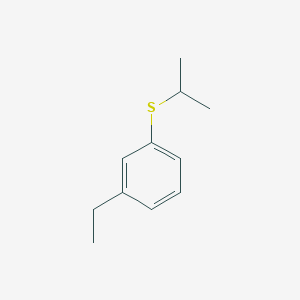
1-Ethyl-3-propan-2-ylsulfanylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified as “1-Ethyl-3-propan-2-ylsulfanylbenzene” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, and reactivity to appreciate its role in various scientific and industrial contexts.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of “1-Ethyl-3-propan-2-ylsulfanylbenzene” involves specific synthetic routes and reaction conditions. These methods typically include:
Starting Materials: The synthesis begins with readily available starting materials that undergo a series of chemical transformations.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure its purity and quality.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the chemical reactions efficiently.
Automation: Implementing automated systems to monitor and control the reaction parameters.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.
化学反应分析
Types of Reactions
“1-Ethyl-3-propan-2-ylsulfanylbenzene” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, leading to different derivatives.
Common Reagents and Conditions
The reactions involving “this compound” typically use common reagents such as:
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are used.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Catalysts: Catalysts like palladium on carbon or platinum are used to facilitate certain reactions.
Major Products
The major products formed from these reactions include various derivatives of “this compound” with altered functional groups or oxidation states.
科学研究应用
“1-Ethyl-3-propan-2-ylsulfanylbenzene” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism by which “1-Ethyl-3-propan-2-ylsulfanylbenzene” exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways: It influences biochemical pathways, leading to desired effects or reactions.
Binding: The binding of the compound to its targets is often characterized by specific binding affinities and kinetics.
属性
IUPAC Name |
1-ethyl-3-propan-2-ylsulfanylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-4-10-6-5-7-11(8-10)12-9(2)3/h5-9H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUWVTWGEVJGMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)SC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CC=C1)SC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
